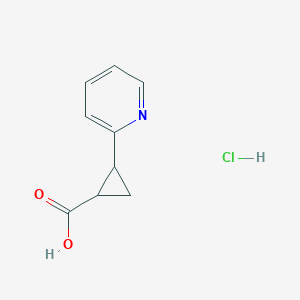
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
“2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types .
Synthesis Analysis
The synthesis of this compound has been described in a structure-first approach to the discovery of PYCR1 inhibitors . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction . The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 .Physical And Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 199.64 . The storage temperature is 2-8°C .Scientific Research Applications
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound that has garnered attention in scientific research due to its unique structural and chemical properties. This compound, characterized by the presence of a cyclopropane ring and a pyridine moiety, exhibits a range of chemical behaviors and potential applications across various fields, including organic synthesis, medicinal chemistry, and material science. Despite the specificity of the query, direct studies focusing on this exact chemical were not found. However, insights can be drawn from related research on cyclopropane-containing compounds and pyridine derivatives to understand its potential applications.
Cyclopropane Derivatives in Organic Synthesis
Research on cyclopropane derivatives, such as the synthesis and chemical behavior of hexasubstituted pyrazolines, highlights the utility of cyclopropane structures in developing structurally unique compounds with potential biological activities. Cyclopropanes are known for their high ring strain, which facilitates unique reactions and makes them valuable building blocks in organic synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013). Additionally, [2+1]-type cyclopropanation reactions provide a method for constructing cyclopropane rings, indicating the versatility of cyclopropane-containing compounds in synthetic chemistry (Kamimura, 2014).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives play a significant role in medicinal chemistry, evidenced by their wide range of biological activities. These derivatives exhibit antifungal, antibacterial, antioxidant, and anticancer properties, among others. The versatility of pyridine as a core structure in drug design is due to its ability to engage in various types of interactions with biological targets, making it a scaffold of choice in the development of new therapeutic agents (Abu-Taweel et al., 2022). Furthermore, pyridine-based Cu(II) complexes have been explored for their enhanced anticancer potency, showcasing the potential of pyridine derivatives in augmenting the efficacy of metal-based therapeutics (Alshamrani, 2023).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLFNQWWRNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



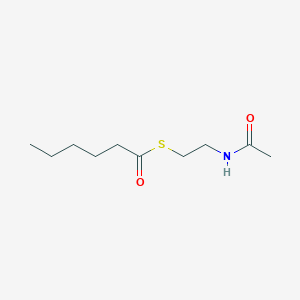
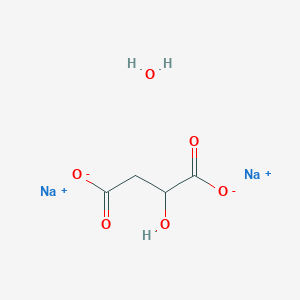
![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)
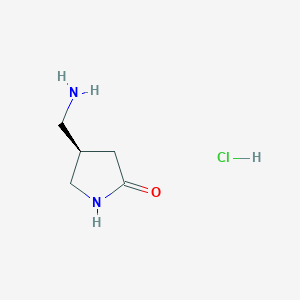
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
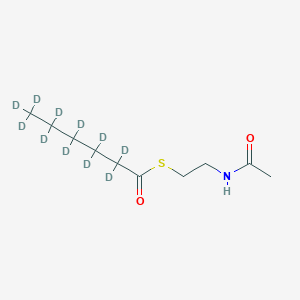
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
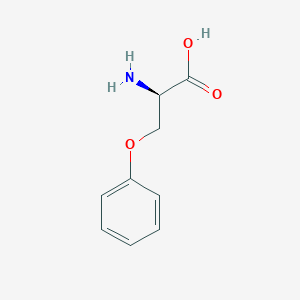
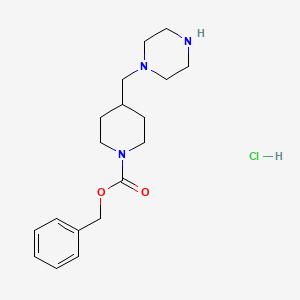
![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
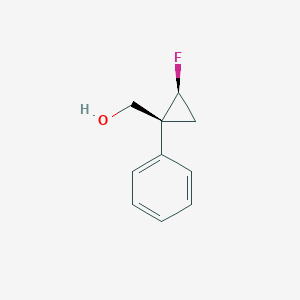
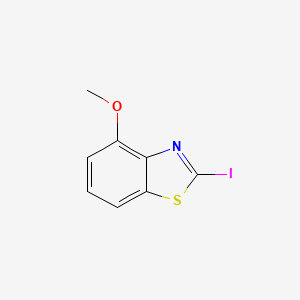
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)